Retracted Article: Effect of temperature and large guest molecules on the C–H symmetric stretching vibrational frequencies of methane in structure H and I clathrate hydrates†
RSC Advances Pub Date: 2018-01-16 DOI: 10.1039/C7RA12334E
Abstract
Large molecules such as 2-methylbutane (C5H12) or 2,2-dimethylbutane (C6H14) form structure H (sH) hydrates with methane (CH4) as a help gas. In this study, the Raman spectra of the C–H symmetric stretch region of CH4 enclathrated within various sH hydrates and structure I CH4 hydrates were analyzed in the temperature range 83–183 K. Thermal expansions of these sH hydrate samples were also measured using powder X-ray diffraction. Symmetric stretch vibrational frequencies of CH4 in host water cages increased because of varying temperature, and the sizes of the host water cages also increased; variation of CH4 in small cages was less than in larger cages. Comparing the variations of the C–H symmetric stretching frequencies of CH4 in gas hydrates with varying pressure and temperature, we suggest that the observed trend is caused by thermal vibrations of the CH4 molecule in water cages.
Recommended Literature
- [1] Back cover
- [2] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [3] Contents list
- [4] A sandwich-type aluminium complex composed of tri-lacunary Keggin-type polyoxotungstate: synthesis and X-ray crystal structure of [(A-PW9O34)2{W(OH)(OH2)}{Al(OH)(OH2)}{Al(μ-OH)(OH2)2}2]7−†
- [5] A novel regrowth mechanism and enhanced optical properties of Mg0.25Zn0.75O nanorods subjected to vapor-confined face-to-face annealing
- [6] Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids†
- [7] Molecular effects of encapsulation of glucose oxidase dimer by graphene†
- [8] Core@shell Sb@Sb2O3 nanoparticles anchored on 3D nitrogen-doped carbon nanosheets as advanced anode materials for Li-ion batteries†
- [9] A challenging Heck reaction of maleimides†
- [10] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells